1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Overview
Description
1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may start with pyridine derivatives.
Alkylation: Introduction of the ethyl group at the 1-position can be achieved through alkylation reactions.
Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions.
Methylation: The methyl group at the 6-position can be introduced through methylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with molecular targets and pathways. This could include binding to specific enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-hydroxy-2-methylpyridin-3(1H)-one
- 1-ethyl-4-hydroxy-5-methylpyridin-2(1H)-one
Uniqueness
1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyridinone ring with hydroxyl and ethyl substitutions, which are crucial for its biological activity. The presence of the hydroxyl group allows for hydrogen bonding, while the aromatic nature of the pyridine ring facilitates π-π interactions with various biological targets.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against both bacterial and fungal strains. A study indicated that derivatives of this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound Derivatives
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
Candida albicans | Not tested |
Cytotoxicity and Antiproliferative Effects
Research has demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. In particular, studies utilizing the MTT assay revealed that it exhibits significant antiproliferative activity against melanoma (A375) and cervical (HeLa) cancer cells. The IC50 values for these cell lines were observed to be in the micromolar range, indicating a dose-dependent response .
Table 2: Antiproliferative Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A375 | 19.36 ± 1.2 |
HeLa | 18.67 ± 0.9 |
Flow cytometry analysis further confirmed that treatment with this compound resulted in increased apoptosis in both cell lines, suggesting a mechanism involving caspase activation .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating signaling pathways critical for cell proliferation and survival.
The specific binding interactions are facilitated by the functional groups present in the compound, which allow for effective hydrogen bonding and π-π stacking with target proteins .
Case Studies
Several studies have explored the biological implications of this compound:
- Antiviral Activity : Research has shown that derivatives of pyridinones can act as non-nucleoside inhibitors of HIV reverse transcriptase, suggesting potential applications in antiviral therapy .
- Phytotoxic Activity : The compound has also been evaluated for its phytotoxic effects on various plant species, indicating its potential utility in agricultural applications as a herbicide .
Properties
IUPAC Name |
1-ethyl-4-hydroxy-6-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-9-6(2)4-7(10)5-8(9)11/h4-5,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIBGHUPSHQDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=CC1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715692 | |
Record name | 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661578 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61296-13-7 | |
Record name | 61296-13-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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